molecular formula C17H15N5O B11124301 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide

Cat. No.: B11124301
M. Wt: 305.33 g/mol
InChI Key: PRDNFVMEOWPKPN-UHFFFAOYSA-N
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Description

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridine ring fused to an indole ring, with a carboxamide group attached. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolo-Pyridine Ring: This step involves the cyclization of a suitable precursor, such as a hydrazinylpyridine, with a nitrile or an ester under acidic or basic conditions.

    Attachment of the Indole Ring: The indole ring is introduced through a nucleophilic substitution reaction, where the triazolo-pyridine intermediate reacts with an indole derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, strong bases or acids.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted indole or triazolo-pyridine derivatives.

Scientific Research Applications

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it has been shown to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism . This inhibition can lead to the disruption of cancer cell growth and proliferation.

Comparison with Similar Compounds

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

The unique combination of the triazolo-pyridine and indole rings in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-4-carboxamide

InChI

InChI=1S/C17H15N5O/c1-21-10-8-12-13(5-4-6-14(12)21)17(23)18-11-16-20-19-15-7-2-3-9-22(15)16/h2-10H,11H2,1H3,(H,18,23)

InChI Key

PRDNFVMEOWPKPN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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